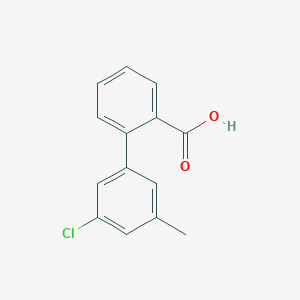
2-(4-Chloro-3-methylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% (2-CMPBA) is an organic compound with a molecular weight of 202.57 g/mol and a melting point of 140-143°C. It is a white crystalline solid with a faint sweet odour. 2-CMPBA is a widely used intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the manufacture of dyes, pigments, and resins.
Applications De Recherche Scientifique
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound for the study of the effect of substituents on the reactivity of aromatic compounds. It has also been used in the synthesis of novel polymers and in the study of the structure-activity relationship of drugs.
Mécanisme D'action
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% is an aromatic compound that undergoes electrophilic aromatic substitution reactions. It is attacked by electrophiles, such as bromine, which replace the hydrogen atoms on the benzene ring. The mechanism of the reaction involves the formation of a carbocation intermediate, which is then attacked by the electrophile.
Biochemical and Physiological Effects
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% inhibits the activity of the enzyme thymidine kinase, which is involved in DNA replication. In vivo studies have shown that 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% has anticonvulsant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% is an ideal compound for use in laboratory experiments due to its high purity and solubility in a variety of organic solvents. It is also relatively inexpensive and easy to obtain. However, it is toxic and should be handled with caution.
Orientations Futures
Future research directions for 2-(4-Chloro-3-methylphenyl)benzoic acid, 95% include studies on its potential therapeutic applications, such as its use as an anti-cancer agent. Additionally, further studies on its biochemical and physiological effects, as well as its mechanism of action, are needed. Furthermore, research into its potential applications in the synthesis of novel polymers and other specialty chemicals is also needed.
Méthodes De Synthèse
2-(4-Chloro-3-methylphenyl)benzoic acid, 95% can be synthesized from 4-chloro-3-methylphenol (4-CMP) and benzoic acid in a two-step reaction. In the first step, 4-CMP is reacted with benzoic acid to form 4-chloro-3-methylphenyl benzoate (4-CMPB). In the second step, 4-CMPB is reacted with a base such as sodium hydroxide to form 2-(4-Chloro-3-methylphenyl)benzoic acid, 95%.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-8-10(6-7-13(9)15)11-4-2-3-5-12(11)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETAJVOKFAKLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50683302 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261911-11-8 |
Source


|
| Record name | 4'-Chloro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50683302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














